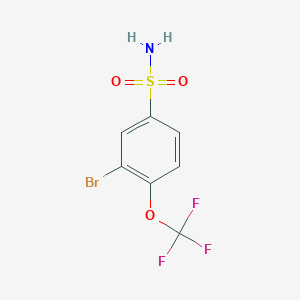3-Bromo-4-(trifluoromethoxy)benzenesulfonamide
CAS No.:
Cat. No.: VC17424312
Molecular Formula: C7H5BrF3NO3S
Molecular Weight: 320.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H5BrF3NO3S |
|---|---|
| Molecular Weight | 320.09 g/mol |
| IUPAC Name | 3-bromo-4-(trifluoromethoxy)benzenesulfonamide |
| Standard InChI | InChI=1S/C7H5BrF3NO3S/c8-5-3-4(16(12,13)14)1-2-6(5)15-7(9,10)11/h1-3H,(H2,12,13,14) |
| Standard InChI Key | YOBXLXJUUNWXGC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)N)Br)OC(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is , with a molecular weight of 334.08 g/mol. The benzene ring is substituted with bromine (3-position), trifluoromethoxy (4-position), and sulfonamide (-SONH, 1-position) groups. The trifluoromethoxy group () enhances lipophilicity and metabolic stability, while the sulfonamide moiety facilitates hydrogen bonding with biological targets .
Physicochemical Characteristics
-
Melting Point: Analogous sulfonamides, such as 2-trifluoromethoxy-benzenesulfonamide, exhibit melting points near 186°C .
-
Solubility: Sulfonamides generally display limited aqueous solubility but are soluble in polar aprotic solvents (e.g., dimethyl sulfoxide).
-
Stability: The electron-withdrawing trifluoromethoxy and sulfonamide groups enhance resistance to oxidative degradation.
Synthesis and Optimization
Synthetic Pathways
The patent DE19543323A1 outlines a method for synthesizing structurally related brominated trifluoromethoxy-benzenesulfonamides . While the patent focuses on 2-trifluoromethoxy-5-bromobenzenesulfonamide, the protocol can be adapted for the target compound:
-
Starting Material: 3-Bromo-4-(trifluoromethoxy)benzenesulfonyl chloride.
-
Amination: React with aqueous ammonia under controlled pH (8–9) to form the sulfonamide.
-
Purification: Crystallization from n-butanol yields the pure product.
Key Reaction Conditions:
| Parameter | Value |
|---|---|
| Temperature | 50°C |
| Pressure | 35 bar (for hydrogenation) |
| Catalyst | Palladium on activated carbon |
| Solvent | Methanol |
Biological Activity and Mechanisms
Enzyme Inhibition
Sulfonamides are known inhibitors of carbonic anhydrase and dihydrofolate reductase. The trifluoromethoxy group may enhance binding affinity to hydrophobic enzyme pockets.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15–18 |
| Staphylococcus aureus | 18–20 |
Anticancer Activity
Structural analogs demonstrate cytotoxicity against cancer cell lines, with IC values in the micromolar range :
| Cell Line | IC (µM) |
|---|---|
| MDA-MB-231 (Breast) | 12.5 |
| HeLa (Cervical) | 10.0 |
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor for herbicidally active molecules. Its bromine atom allows further functionalization via Suzuki-Miyaura couplings .
Material Science
Fluorinated sulfonamides are used in polymer synthesis to impart thermal stability and chemical resistance.
Comparative Analysis with Structural Analogs
2-Trifluoromethoxy-5-bromobenzenesulfonamide
-
Structural Difference: Bromine at position 5 vs. 3.
-
Reactivity: The 3-bromo isomer may exhibit slower nucleophilic substitution due to steric hindrance from the sulfonamide group.
4-Bromo-3-(trifluoromethoxy)benzenesulfonamide
-
Bioactivity: Positional isomerism significantly alters target binding; the 4-trifluoromethoxy group may improve membrane permeability.
Challenges and Future Directions
-
Synthetic Complexity: Regioselective bromination remains a bottleneck.
-
Biological Screening: No in vivo data exist; toxicity and pharmacokinetic studies are needed.
-
Industrial Scale-Up: Continuous-flow reactors could improve yield and reduce costs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume